molecular formula C39H62NO2PS B6290337 [S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-49-4

[S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide, 95%

Cat. No. B6290337
CAS RN: 2565792-49-4
M. Wt: 640.0 g/mol
InChI Key: SEAVUEGEEBNFGF-PVUKSDKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C39H62NO2PS and its molecular weight is 640.0 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide, 95% is 639.42388839 g/mol and the complexity rating of the compound is 865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation and Synthesis Applications

The compound's application in oxidation and synthesis processes is significant. Jurd and Wong (1981) detailed how the oxidation of benzylphenol with silver oxide in alcoholic media forms benzylic ethers, which are intermediates for synthesizing a variety of compounds related to [S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide (Jurd & Wong, 1981).

Catalysis in Asymmetric Reactions

This compound finds extensive use in catalysis, particularly in asymmetric reactions. Kamikawa et al. (2017) developed phosphine-olefin ligands that exhibit excellent catalytic performance in various asymmetric addition reactions (Kamikawa et al., 2017). Moreover, Maienza et al. (1999) reported its use in the asymmetric hydrogenation of olefins and ketones, achieving excellent enantioselectivity (Maienza et al., 1999).

Synthesis of Nanosized Dendritic Polyethylene

In the field of polymer science, Yuan et al. (2013) utilized a chiral complex of this compound for the synthesis of nanosized dendritic polyethylene, highlighting its potential in nanotechnology applications (Yuan et al., 2013).

Development of Three-State Indicator Precursors

Sarma and Baruah (2004) synthesized a series of compounds related to the chemical of interest, which serve as precursors for three-state indicators, useful in various analytical applications (Sarma & Baruah, 2004).

Crystallographic and Structural Analysis

McCulloch et al. (1990) performed crystallographic studies on adducts involving this compound, contributing to a deeper understanding of its molecular structure and properties (McCulloch et al., 1990).

properties

IUPAC Name

(R)-N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h18-19,24-27,29-30,35H,12-17,20-23H2,1-11H3/t35-,44-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAVUEGEEBNFGF-PVUKSDKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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